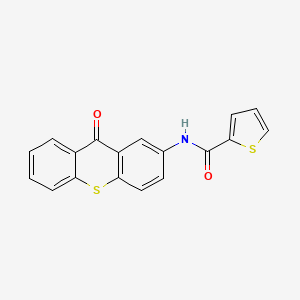

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thioxanthone core linked to a thiophene carboxamide group, which contributes to its distinctive chemical behavior and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with thiophene-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Medicine: Explored for its potential therapeutic properties, including its role as a photosensitizer in photodynamic therapy.

Industry: Utilized in the development of advanced materials, such as light-sensitive coatings and adhesives.

Mecanismo De Acción

The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide primarily involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that initiate polymerization or release attached biomolecules. The thioxanthone core plays a crucial role in absorbing light and transferring energy to the thiophene moiety, facilitating these reactions .

Comparación Con Compuestos Similares

Similar Compounds

N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Similar in structure but contains an acrylamide group instead of a thiophene carboxamide.

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide: Features a cyclopropane ring instead of a thiophene ring.

[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Contains an acetic acid group linked to the thioxanthone core.

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide stands out due to its unique combination of a thioxanthone core and a thiophene carboxamide group, which imparts distinct photochemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over light-induced reactions.

Actividad Biológica

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has attracted significant attention due to its unique structural properties and potential biological activities. This compound belongs to the class of thioxanthone derivatives and is characterized by the presence of a thiophene carboxamide moiety, which enhances its chemical reactivity and biological efficacy.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₁N₁O₂S₂

- Molecular Weight : 337.42 g/mol

This compound exhibits its biological activity primarily through its interaction with various molecular targets:

- Photoinitiation : The compound acts as a photoinitiator in polymerization reactions, absorbing light to initiate chemical reactions essential for forming photopolymerized materials. This property is particularly valuable in industrial applications, such as coatings and adhesives.

- Enzyme Inhibition : It has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound can enhance cholinergic transmission, potentially improving cognitive functions.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress-related damage in biological systems .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various pathogens.

| Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 83.3 |

| Bacillus subtilis | 19 | 82.6 |

| Escherichia coli | 18 | 78.3 |

| Pseudomonas aeruginosa | 20 | 86.9 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and survival .

Case Studies and Research Findings

- Photopolymerization Studies : A study highlighted the effectiveness of this compound as a photoinitiator in creating interpenetrating polymer networks (IPNs), demonstrating its utility in advanced material science applications.

- Antioxidant Evaluation : In vitro assays using the ABTS method revealed that derivatives of the compound exhibit significant antioxidant activity, with some showing inhibition rates comparable to standard antioxidants like ascorbic acid .

- Neuroprotective Studies : Investigations into the compound's neuroprotective effects suggest it may serve as a candidate for developing treatments for neurodegenerative diseases due to its ability to inhibit acetylcholinesterase effectively.

Propiedades

IUPAC Name |

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSBNBCCZPKIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.